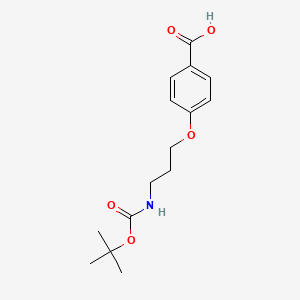

4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid

Description

4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid is an organic compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a propoxy group, which is further functionalized with a tert-butoxycarbonylamino group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name |

4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-4-10-20-12-7-5-11(6-8-12)13(17)18/h5-8H,4,9-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPCCYDKFTVWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid typically involves the following steps:

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form tert-butoxycarbonylamino.

Ether Formation: The protected amino group is then reacted with 4-hydroxybenzoic acid to form the ether linkage.

Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid is widely used in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The tert-butoxycarbonylamino group plays a crucial role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

4-(3-Aminopropoxy)benzoic acid: Lacks the tert-butoxycarbonyl protection, making it more reactive.

4-(3-(Methoxycarbonylamino)propoxy)benzoic acid: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl, altering its chemical properties.

4-(3-(Ethoxycarbonylamino)propoxy)benzoic acid: Features an ethoxycarbonyl group, providing different reactivity and stability.

Uniqueness

4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides steric hindrance and protects the amino group during chemical reactions. This protection allows for selective reactions and modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Biological Activity

4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid, also known by its CAS number 174664-94-9, is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from diverse research studies, and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The chemical structure of 4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid can be represented as follows:

- IUPAC Name : 4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.34 g/mol

The biological activity of 4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The tert-butoxycarbonyl (Boc) group enhances the lipophilicity of the compound, potentially aiding in membrane permeability and bioavailability.

Anti-inflammatory Effects

Several studies have reported that benzoic acid derivatives can modulate inflammatory pathways. The presence of the propoxy group may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines. In vitro assays are needed to confirm these effects for this specific compound.

Table 1: Comparison of Biological Activities of Related Compounds

Case Study 1: Antimicrobial Screening

A study conducted on benzoic acid derivatives indicated that compounds with hydrophobic groups exhibited enhanced activity against Gram-positive bacteria. Although specific data on 4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid is lacking, it is hypothesized that its structural features may confer similar properties.

Case Study 2: Inhibition of Inflammatory Pathways

In a recent study focused on benzoate derivatives, researchers found that certain compounds inhibited the NF-kB pathway, leading to reduced expression of inflammatory cytokines. This suggests that further investigation into the anti-inflammatory properties of 4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid could be beneficial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.